![molecular formula C6H14OPS4Sb B14258218 Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane CAS No. 189154-86-7](/img/structure/B14258218.png)
Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a unique oxadithiastibocane ring structure, which includes sulfur and antimony atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane typically involves the reaction of dimethylphosphinothioyl chloride with a precursor containing the oxadithiastibocane ring. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions to prevent decomposition of the compound.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds, depending on the nucleophile used.
科学的研究の応用
Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as catalysts and polymers.
作用機序
The mechanism of action of Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets through its sulfanyl and phosphane groups. These interactions can lead to the inhibition of enzyme activity or the formation of stable complexes with metal ions. The compound’s unique structure allows it to engage in specific binding interactions, which are crucial for its biological and chemical activities.
類似化合物との比較
Similar Compounds
Dimethylphosphinothioyl chloride: A precursor used in the synthesis of the target compound.
Oxadithiastibocane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane is unique due to its combination of the oxadithiastibocane ring and the dimethylphosphinothioyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
189154-86-7 |
|---|---|
分子式 |
C6H14OPS4Sb |
分子量 |
383.2 g/mol |
IUPAC名 |
dimethyl-(1,4,6,5-oxadithiastibocan-5-ylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H10OS2.C2H7PS2.Sb/c6-3-1-5-2-4-7;1-3(2,4)5;/h6-7H,1-4H2;1-2H3,(H,4,5);/q;;+3/p-3 |
InChIキー |
BAKSEMOKDQLGDD-UHFFFAOYSA-K |
正規SMILES |
CP(=S)(C)S[Sb]1SCCOCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


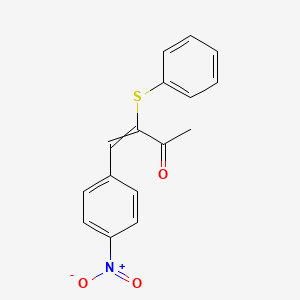
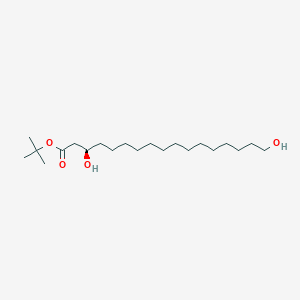

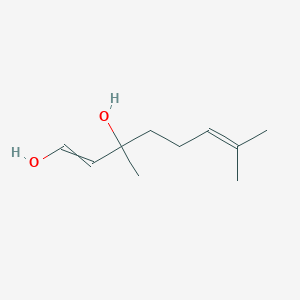
![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
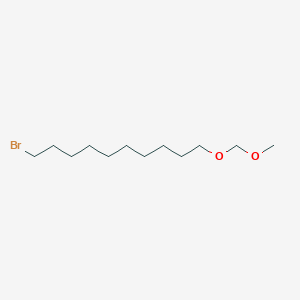
![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)
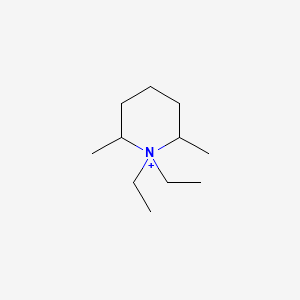
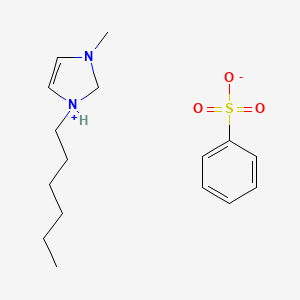
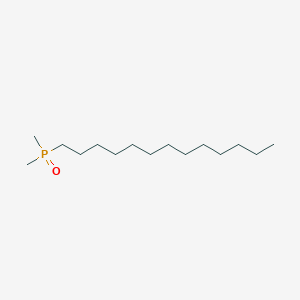
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
![N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide](/img/structure/B14258199.png)
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
